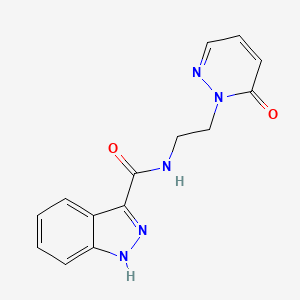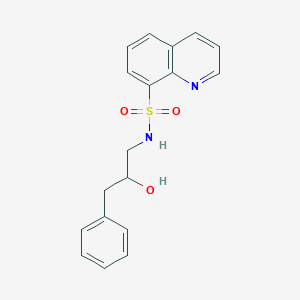![molecular formula C15H19N5O3S2 B2440093 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899977-20-9](/img/structure/B2440093.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H19N5O3S2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Insecticidal Properties
One significant application of derivatives of N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is in the field of agriculture as insecticidal agents. For instance, these compounds have been assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis. The synthesis of various heterocycles incorporating the thiadiazole moiety has shown potential in providing protection against this pest, indicating a valuable application in crop protection strategies (Fadda et al., 2017).
Anticancer Screening
Another area of research focuses on the synthesis and evaluation of this compound's analogs for anticancer activities. Various derivatives have been synthesized and tested against different cancer cell lines, showing promising cytotoxic results. This suggests the potential for these compounds to serve as a basis for developing new anticancer medications. Derivatives such as imidazothiadiazole analogs have been highlighted for their potent cytotoxic effects against breast cancer cell lines, underscoring the therapeutic potential of these compounds in oncology (Abu-Melha, 2021).
Enzyme Inhibition for Therapeutic Applications
Research into N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide and its analogs has also explored their potential as enzyme inhibitors. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are related structurally, have been investigated for their ability to inhibit kidney-type glutaminase (GLS), an enzyme involved in cancer metabolism. These studies have aimed at improving the drug-like properties of GLS inhibitors, offering insights into the development of new therapeutic agents for cancer treatment (Shukla et al., 2012).
Synthesis of Novel Heterocyclic Compounds
Furthermore, the synthesis of novel heterocyclic compounds derived from 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide demonstrates the versatility of thiadiazol derivatives in creating a wide range of chemical entities. These compounds have been studied for their antimicrobial properties and their potential application as surface-active agents, showcasing the broad utility of thiadiazol derivatives in chemistry and material science (El-Sayed et al., 2015).
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c1-2-12-18-19-14(25-12)16-11(22)8-24-13-9-4-3-5-10(9)20(6-7-21)15(23)17-13/h21H,2-8H2,1H3,(H,16,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRQMSJKLXOGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-({[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2440012.png)

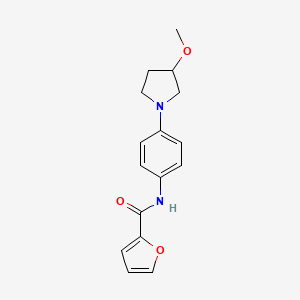
![Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2440017.png)
![(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440019.png)
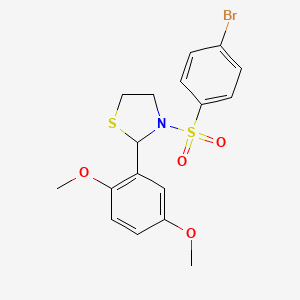
![N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2440022.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2440023.png)

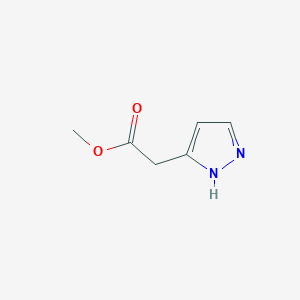
![4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2440027.png)
